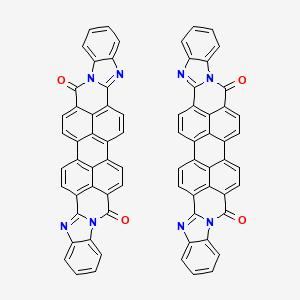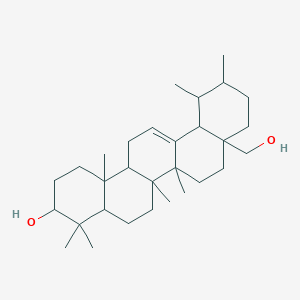
2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol is a synthetic compound that combines a purine base with a modified sugar moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol typically involves the following steps:
Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler precursors.
Attachment of the Fluoromethyl Group: The fluoromethyl group is introduced using a fluorinating agent under controlled conditions.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving a sugar precursor.
Final Coupling: The purine base and the modified sugar moiety are coupled together under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the fluoromethyl group.
Wissenschaftliche Forschungsanwendungen
2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with DNA and RNA, as it can act as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced fluorescence.
Wirkmechanismus
The mechanism of action of 2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol involves its interaction with biological molecules:
Molecular Targets: The compound targets nucleic acids, binding to DNA and RNA through hydrogen bonding and stacking interactions.
Pathways Involved: It can interfere with the replication and transcription processes, leading to potential therapeutic effects in antiviral and anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopurine: A structural isomer of adenine, used as a fluorescent probe.
5-Fluorouracil: An anticancer agent that incorporates into RNA and DNA, disrupting their function.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Uniqueness
2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol is unique due to its combination of a purine base with a fluoromethyl-modified sugar moiety. This structure imparts specific properties, such as enhanced fluorescence and potential therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H12FN5O3 |
|---|---|
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14) |
InChI-Schlüssel |
QPVLKMICBYRPSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)
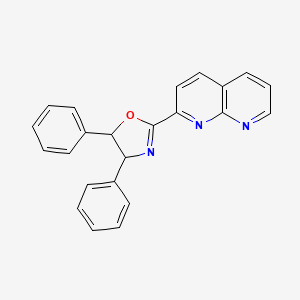

![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)

![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
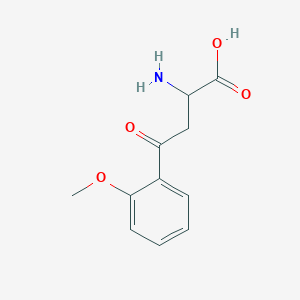
![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)

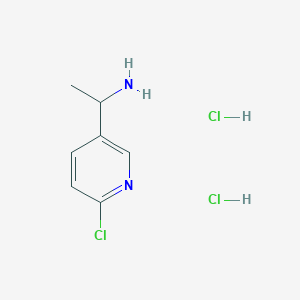
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
